molecular formula C6H3ClN2S B13656114 7-Chlorothiazolo[4,5-c]pyridine

7-Chlorothiazolo[4,5-c]pyridine

Cat. No.: B13656114
M. Wt: 170.62 g/mol
InChI Key: IACWCDTUUNGAIW-UHFFFAOYSA-N
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Description

7-Chlorothiazolo[4,5-c]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is part of the thiazolo[4,5-c]pyridine family, known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorothiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-Chlorothiazolo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of this compound hydride.

    Substitution: Formation of 7-methoxythiazolo[4,5-c]pyridine.

Scientific Research Applications

7-Chlorothiazolo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chlorothiazolo[4,5-c]pyridine involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its pharmacological effects. For example, it has been reported to act as a histamine H3 receptor antagonist, which can modulate neurotransmitter release and provide therapeutic benefits in certain neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chlorothiazolo[4,5-c]pyridine stands out due to its unique chlorine substitution, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its pharmacological profile compared to other similar compounds.

Properties

Molecular Formula

C6H3ClN2S

Molecular Weight

170.62 g/mol

IUPAC Name

7-chloro-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C6H3ClN2S/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H

InChI Key

IACWCDTUUNGAIW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Cl)SC=N2

Origin of Product

United States

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